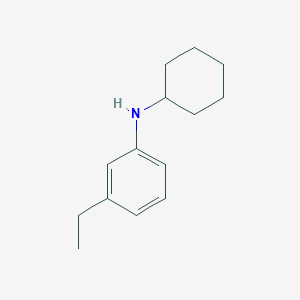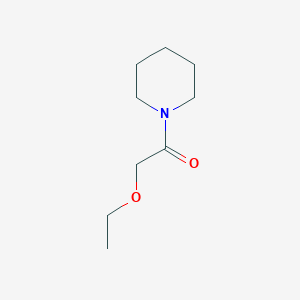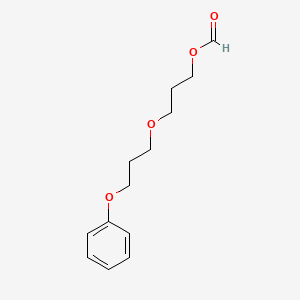
1-Propanol, 3-(3-phenoxypropoxy)-, formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 3-(3-phenoxypropoxy)-, formate is a chemical compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol . It is known for its unique structure, which includes a phenoxy group attached to a propoxy chain, further linked to a formate ester. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Propanol, 3-(3-phenoxypropoxy)-, formate typically involves the reaction of 3-phenoxypropanol with formic acid or its derivatives under controlled conditions. The reaction is usually catalyzed by an acid catalyst to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1-Propanol, 3-(3-phenoxypropoxy)-, formate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the formate ester to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 3-(3-phenoxypropoxy)-, formate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Wirkmechanismus
The mechanism by which 1-Propanol, 3-(3-phenoxypropoxy)-, formate exerts its effects involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. The formate ester can undergo hydrolysis, releasing formic acid and the corresponding alcohol, which can further participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Propanol, 3-(3-phenoxypropoxy)-, formate can be compared with similar compounds such as:
3-Phenoxy-1-propanol: This compound lacks the formate ester group and has different reactivity and applications.
Phenoxyacetic acid: It contains a phenoxy group attached to an acetic acid moiety, differing in its chemical properties and uses.
Phenoxyethanol: A simpler structure with a phenoxy group attached to an ethanol chain, used primarily as a preservative in cosmetics and pharmaceuticals.
The uniqueness of this compound lies in its combination of the phenoxy and formate ester groups, providing distinct chemical properties and a wide range of applications.
Eigenschaften
CAS-Nummer |
6290-35-3 |
|---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
3-(3-phenoxypropoxy)propyl formate |
InChI |
InChI=1S/C13H18O4/c14-12-16-10-4-8-15-9-5-11-17-13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2 |
InChI-Schlüssel |
KNNIGWIJHNPUMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCCOCCCOC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


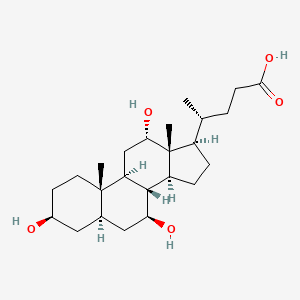
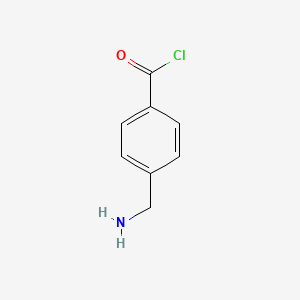
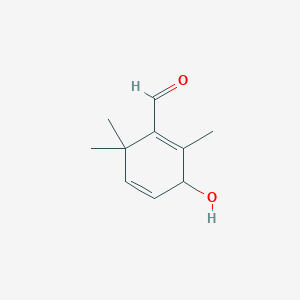
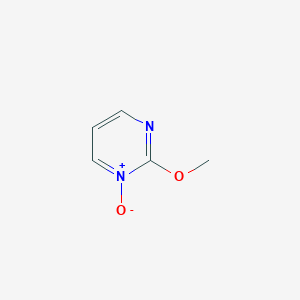
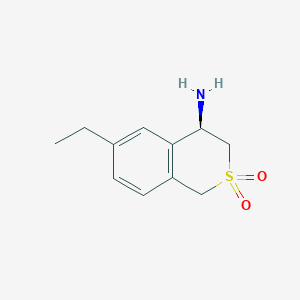
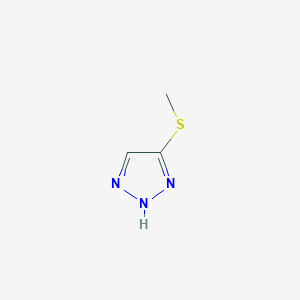
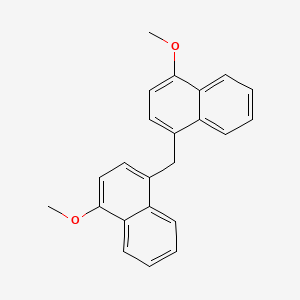
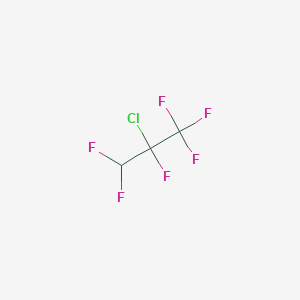
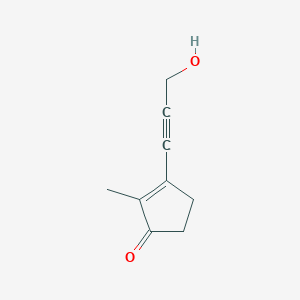
![1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine](/img/structure/B13793954.png)
![5-ethoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13793958.png)
![2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane](/img/structure/B13793972.png)
